Etazolate hydrochloride

Descripción general

Descripción

El Hidrococloruro de Etazolato es un derivado de la pirazolopiridina conocido por sus propiedades farmacológicas únicas. Actúa como un modulador alostérico positivo del receptor GABA A en el sitio de unión de barbitúricos, un antagonista de la adenosina de los subtipos A1 y A2, y un inhibidor de la fosfodiesterasa selectivo para la isoforma PDE4 . Se ha estudiado por su posible uso en el tratamiento de afecciones como la enfermedad de Alzheimer, la ansiedad y la depresión .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Hidrococloruro de Etazolato implica la reacción del 1-etil-4-hidrazinil-1H-pirazolo[3,4-b]piridina-5-carboxilato de etilo con hidrazina isopropilidenica en condiciones específicas. La reacción generalmente tiene lugar en un solvente orgánico como etanol o metanol, con la adición de ácido clorhídrico para formar la sal de clorhidrato .

Métodos de Producción Industrial

La producción industrial del Hidrococloruro de Etazolato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante cristalización u otras técnicas de separación para obtener el compuesto de grado farmacéutico deseado .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group (COOEt) is susceptible to acid- or base-catalyzed hydrolysis , yielding carboxylic acid derivatives:

This reaction is inferred from the ester’s structural liability but has not been explicitly documented in literature .

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizing agents (e.g., peroxides, chlorates), potentially leading to exothermic decomposition or combustion. Hazard assessments classify it as hygroscopic and reactive under such conditions .

| Incompatibility | Observed Effects | Source |

|---|---|---|

| Oxidizers (e.g., ClO₃⁻) | Risk of thermal decomposition | |

| Moisture | Hygroscopic degradation |

Thermal Stability

Heating above 30°C may induce decomposition, though specific products are uncharacterized. Storage recommendations include ambient temperatures (15–30°C) and protection from humidity .

Photostability

No direct data exist, but aromatic heterocycles like pyrazolopyridine are generally prone to photodegradation under UV light.

Functional Group Reactivity

-

Hydrazino Group (N-N=C) : May participate in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes).

-

Pyrazolopyridine Core : Likely resistant to electrophilic substitution due to electron-deficient aromatic systems.

Analytical Characterization

Key spectroscopic data for reaction monitoring:

| Technique | Key Features | Source |

|---|---|---|

| ¹H NMR | Peaks for ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) | |

| IR Spectroscopy | Stretching vibrations: C=O (~1740 cm⁻¹), N-H (~3300 cm⁻¹), C-Cl (~700 cm⁻¹) |

Gaps in Literature

Aplicaciones Científicas De Investigación

Clinical Trials

A pivotal clinical trial evaluated the safety and tolerability of etazolate in patients with mild to moderate Alzheimer's disease. The study was a randomized, double-blind, placebo-controlled trial involving 159 participants who received either etazolate (40 or 80 mg twice daily) or placebo over three months. While the primary objective was to assess safety, secondary endpoints included cognitive function and daily living activities. The results indicated that etazolate was generally well tolerated, although significant efficacy data were inconclusive due to the study's design limitations .

Neuroprotective Effects

Etazolate has demonstrated neuroprotective properties in preclinical studies. For instance, it has been shown to protect rat cortical neurons from amyloid-beta-induced toxicity in a dose-dependent manner. This protective effect is mediated through GABA(A) receptor signaling, highlighting its potential as a therapeutic agent in neurodegenerative conditions beyond Alzheimer's .

Anxiolytic and Antidepressant Activity

Research indicates that etazolate may possess anxiolytic and antidepressant effects, suggesting potential applications in managing conditions such as post-traumatic stress disorder (PTSD). Its ability to modulate GABA-A receptors could play a crucial role in alleviating anxiety and depressive symptoms .

Combination Therapies

Recent studies have explored the synergistic effects of combining etazolate with other compounds. For example, combining etazolate with NR2B negative allosteric modulators has shown enhanced therapeutic effects in treating Alzheimer's disease models. This combination approach may lead to improved outcomes by targeting multiple pathways involved in neurodegeneration .

Summary of Clinical Findings

| Study | Population | Dosage | Duration | Findings |

|---|---|---|---|---|

| EHT0202 Phase IIA Trial | 159 AD patients | 40 or 80 mg bid | 3 months | Safe and well tolerated; inconclusive efficacy |

| Neuroprotective Study | Rat cortical neurons | Varies (20 nM - 2 µM) | In vitro | Protects against Aβ toxicity via GABA(A) signaling |

| Combination Therapy Study | Alzheimer's models | Combination with NR2B modulators | Varies | Enhanced effects compared to single agents |

Mecanismo De Acción

El Hidrococloruro de Etazolato ejerce sus efectos a través de múltiples mecanismos:

Modulación del receptor GABA A: Actúa como un modulador alostérico positivo en el sitio de unión de los barbitúricos, mejorando los efectos inhibitorios del GABA.

Antagonismo de la adenosina: Antagoniza los receptores de adenosina A1 y A2, que están involucrados en varios procesos fisiológicos.

Inhibición de la fosfodiesterasa: Inhibe selectivamente la PDE4, lo que lleva a un aumento de los niveles de AMP cíclico (AMPc) y la modulación de las respuestas inflamatorias

Comparación Con Compuestos Similares

Compuestos Similares

Cartazolato: Otro derivado de la pirazolopiridina con propiedades ansiolíticas.

ICI-190,622: Un compuesto con efectos farmacológicos similares.

Tracazolato: Conocido por sus propiedades ansiolíticas y neuroprotectoras.

Unicidad

El Hidrococloruro de Etazolato es único debido a sus efectos combinados en los receptores GABA A, los receptores de adenosina y la inhibición de la fosfodiesterasa. Este enfoque multidiana lo convierte en un candidato prometedor para el tratamiento de trastornos neurológicos complejos .

Actividad Biológica

Etazolate hydrochloride (EHT0202) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant research studies.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- GABA-A Receptor Modulation : Etazolate acts as a selective positive modulator of GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation may lead to anxiolytic and antidepressant effects, making it a candidate for treating anxiety disorders and depression .

- Phosphodiesterase-4 (PDE-4) Inhibition : It selectively inhibits PDE-4, an enzyme that breaks down cyclic AMP (cAMP), thereby enhancing cAMP signaling. This action is particularly relevant in inflammatory responses and neuroprotection .

- Alpha-Secretase Pathway Activation : Etazolate has been shown to increase alpha-secretase activity, leading to the production of soluble amyloid precursor protein alpha (sAPPα). This pathway is significant because it reduces the formation of amyloid-beta plaques, which are associated with Alzheimer's pathology .

Phase IIA Clinical Trial

A pivotal Phase IIA clinical trial evaluated the safety and tolerability of this compound in patients with mild to moderate Alzheimer's Disease. The study involved 159 participants who received either etazolate (40 mg or 80 mg twice daily) or a placebo for three months. Key findings include:

- Safety and Tolerability : Etazolate was generally well tolerated with a dose-dependent increase in early withdrawal rates and central nervous system-related adverse events. However, no significant differences in cognitive function were observed between treatment groups, likely due to the study's design not being powered for efficacy .

- Secondary Endpoints : Although primary endpoints focused on safety, secondary measures included assessments of cognitive function and daily living activities. The results suggested potential symptomatic benefits that warrant further investigation in larger cohorts .

Neuroprotective Effects

In vitro studies have demonstrated that etazolate protects rat cortical neurons against amyloid-beta-induced toxicity at concentrations as low as 0.2 μM. This neuroprotection is mediated through GABA-A receptor signaling and involves stimulation of the alpha-secretase pathway, leading to increased sAPPα levels .

Genotoxicity and Cytotoxicity Assessments

Research has also evaluated the genotoxicity and cytotoxicity of etazolate. In various models, including animal studies, etazolate has shown promising results in mitigating behavioral deficits associated with neurodegenerative conditions .

Summary of Key Findings

| Study Type | Findings | Implications |

|---|---|---|

| Phase IIA Trial | Safe and well tolerated; no significant cognitive differences | Supports further development for Alzheimer's treatment |

| In Vitro Studies | Neuroprotective against Aβ toxicity; increases sAPPα | Potential for disease-modifying effects |

| Genotoxicity Studies | No significant genotoxic effects observed | Suggests safety for long-term use |

Propiedades

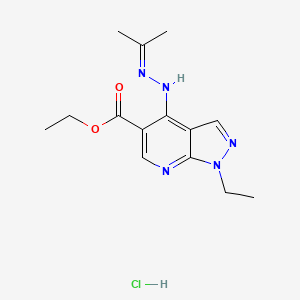

IUPAC Name |

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJUGJHJUZSJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045767 | |

| Record name | Etazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35838-58-5 | |

| Record name | Etazolate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etazolate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAZOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.